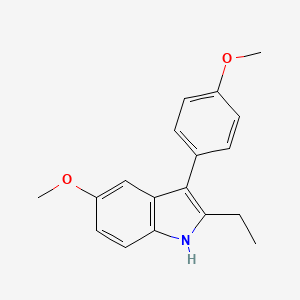
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is a synthetic indole derivative. Indole derivatives are known for their wide range of biological activities, including anticancer, antipsychotic, analgesic, and antiviral properties . This compound is particularly interesting due to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, ethylamine, and 5-methoxyindole.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methoxyindole under acidic conditions to form the indole core.
Alkylation: The final step involves the alkylation of the indole core with ethyl iodide to introduce the ethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential anticancer, antipsychotic, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets, such as ionotropic glutamate receptors . These interactions can modulate the activity of these receptors, leading to various pharmacological effects. The compound may act as an antagonist or agonist, depending on the specific receptor subtype and binding site.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: An analog with a methyl group at the 3-position instead of an ethyl group.
2,3,5-Trisubstituted indole derivatives: Compounds with similar substitution patterns on the indole core.
1,2,3,5-Tetrasubstituted indole derivatives: Compounds with additional substitutions on the indole core.
Uniqueness
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its pharmacological activity and receptor binding affinity. The presence of both methoxy and ethyl groups can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
Properties
CAS No. |
91444-15-4 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H19NO2/c1-4-16-18(12-5-7-13(20-2)8-6-12)15-11-14(21-3)9-10-17(15)19-16/h5-11,19H,4H2,1-3H3 |
InChI Key |
DHCHALZWKAYURB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


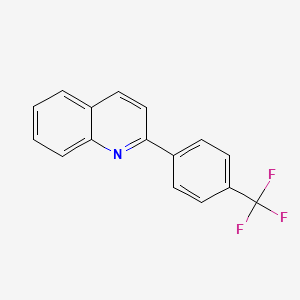


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

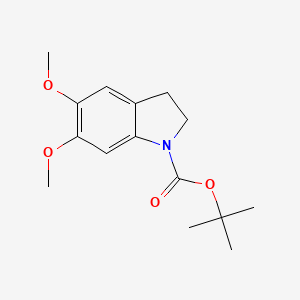
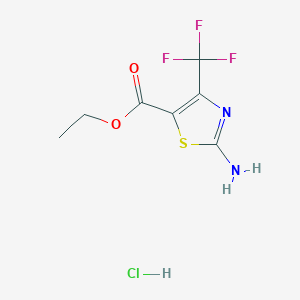
![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
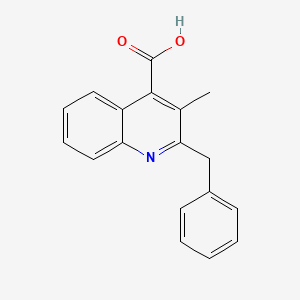

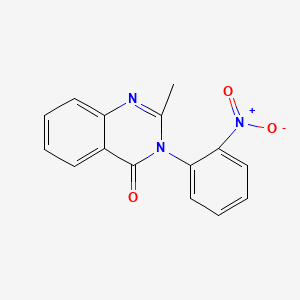
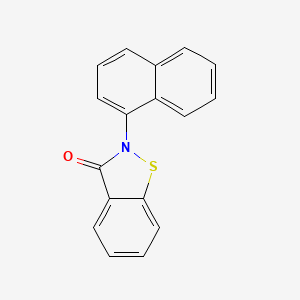
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
